molecular formula C25H26N2O5 B12490795 Ethyl 2-(morpholin-4-yl)-5-{[(naphthalen-1-yloxy)acetyl]amino}benzoate

Ethyl 2-(morpholin-4-yl)-5-{[(naphthalen-1-yloxy)acetyl]amino}benzoate

Cat. No.: B12490795
M. Wt: 434.5 g/mol
InChI Key: LCICSEUCXFAYAN-UHFFFAOYSA-N
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE is a complex organic compound that features a morpholine ring, a naphthalene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the synthesis of the naphthalene derivative, which can be achieved through the reaction of naphthol with an appropriate alkylating agent.

    Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable electrophile.

    Amide Bond Formation: The final step involves the formation of the amide bond between the naphthalene derivative and the morpholine-containing intermediate. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the morpholine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The morpholine ring can interact with neurotransmitter receptors, while the naphthalene moiety can intercalate with DNA or proteins, affecting their function. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the morpholine ring and the naphthalene moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate

InChI

InChI=1S/C25H26N2O5/c1-2-31-25(29)21-16-19(10-11-22(21)27-12-14-30-15-13-27)26-24(28)17-32-23-9-5-7-18-6-3-4-8-20(18)23/h3-11,16H,2,12-15,17H2,1H3,(H,26,28)

InChI Key

LCICSEUCXFAYAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

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